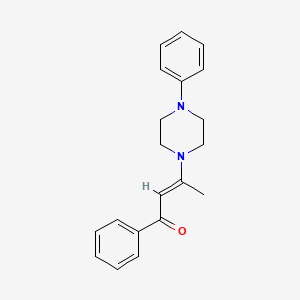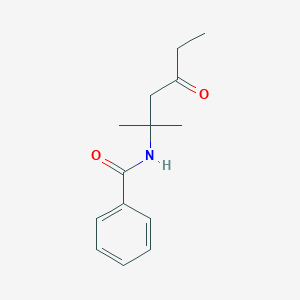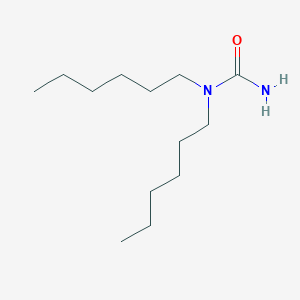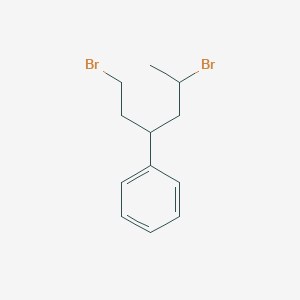
1,5-Dibromo-3-phenylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-phenylhexane is an organic compound with the molecular formula C12H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane chain with a phenyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-phenylhexane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to achieve bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient and cost-effective brominating agents. The choice of brominating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-phenylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,5-dihydroxy-3-phenylhexane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various substituted hexanes with different functional groups replacing the bromine atoms.
Reduction: The major product is 1,5-dihydroxy-3-phenylhexane.
Oxidation: Oxidized products can vary, including carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-phenylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-phenylhexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of new functional groups. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloro-3-phenylhexane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodo-3-phenylhexane: Contains iodine atoms, which are larger and more reactive than bromine.
1,5-Dibromo-3-methylhexane: Similar brominated compound but with a methyl group instead of a phenyl group.
Uniqueness
The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
79023-47-5 |
|---|---|
Fórmula molecular |
C12H16Br2 |
Peso molecular |
320.06 g/mol |
Nombre IUPAC |
1,5-dibromohexan-3-ylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-10(14)9-12(7-8-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clave InChI |
MOHUNOORRNWDCU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CCBr)C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



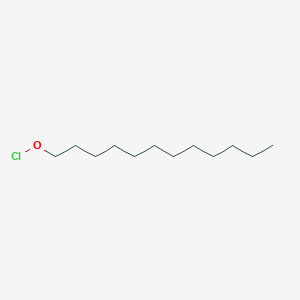
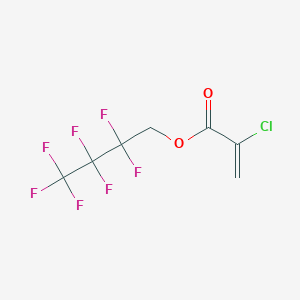
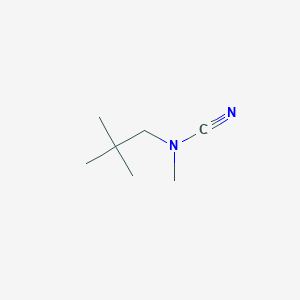
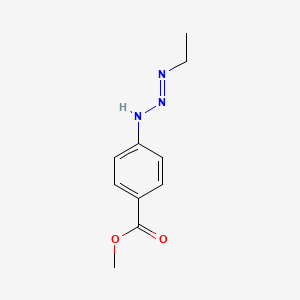
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
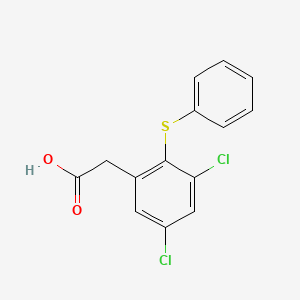
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
